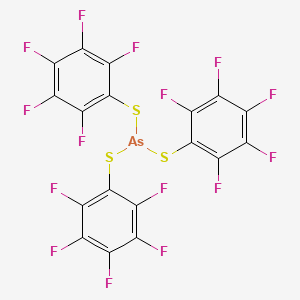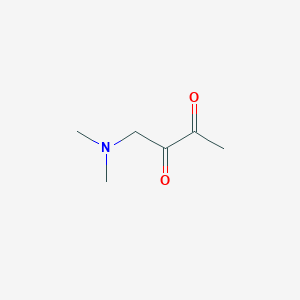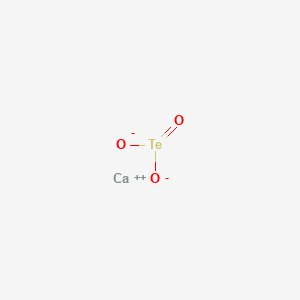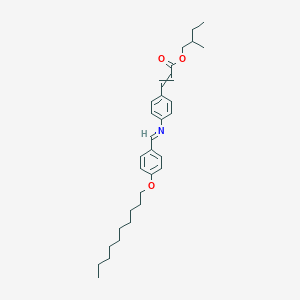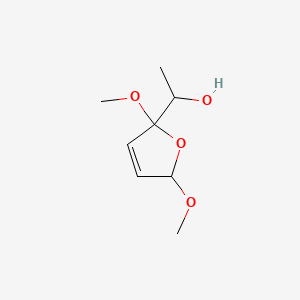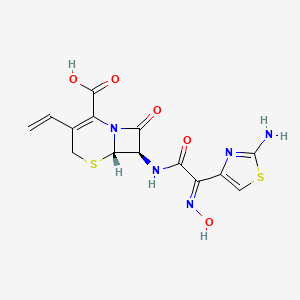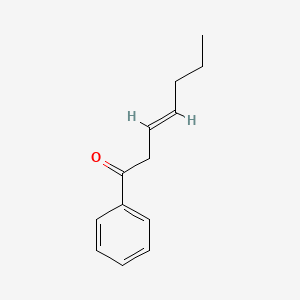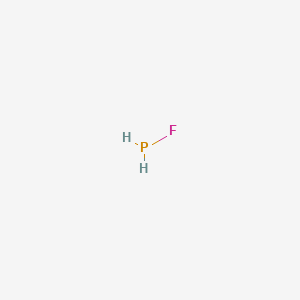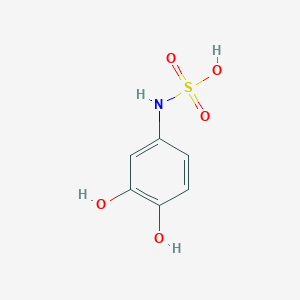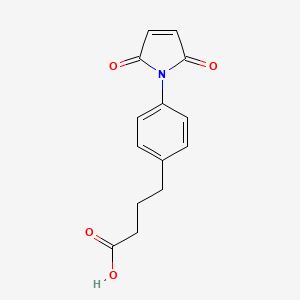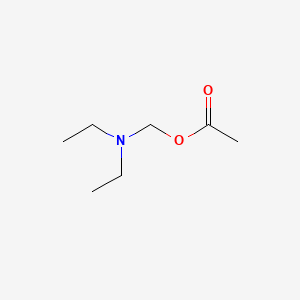
Acetic acid, N,N-diethylaminomethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diethylamino)methyl=acetate is an organic compound with the molecular formula C7H15NO2. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a (diethylamino)methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diethylamino)methyl=acetate typically involves the esterification of acetic acid with (diethylamino)methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of (Diethylamino)methyl=acetate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(Diethylamino)methyl=acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, (Diethylamino)methyl=acetate can be hydrolyzed to produce acetic acid and (diethylamino)methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester and alcohol.
Reduction: (Diethylamino)methyl=acetate can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective reducing agents.
Major Products Formed
Hydrolysis: Acetic acid and (diethylamino)methanol.
Transesterification: A new ester and alcohol.
Reduction: (Diethylamino)methanol.
Scientific Research Applications
(Diethylamino)methyl=acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: (Diethylamino)methyl=acetate is used as a solvent and intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Diethylamino)methyl=acetate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing hydrolysis to produce acetic acid and (diethylamino)methanol. This reaction can be used to study enzyme kinetics and inhibition. In drug development, the compound can be designed to release active pharmaceutical ingredients upon hydrolysis, providing targeted drug delivery.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar chemical properties but lacks the (diethylamino)methyl group.
Methyl acetate: Another simple ester with similar reactivity but different molecular structure.
Diethylaminoethyl acetate: A compound with a similar functional group but different ester structure.
Uniqueness
(Diethylamino)methyl=acetate is unique due to the presence of the (diethylamino)methyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the (diethylamino)methyl group can interact with biological molecules, making the compound useful in biochemical and pharmaceutical applications.
Properties
CAS No. |
2037-00-5 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
diethylaminomethyl acetate |
InChI |
InChI=1S/C7H15NO2/c1-4-8(5-2)6-10-7(3)9/h4-6H2,1-3H3 |
InChI Key |
HRFPFWMWWNVACI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



